molecular formula C20H17N3O4S2 B2690516 ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 392318-74-0

ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B2690516
CAS No.: 392318-74-0
M. Wt: 427.49
InChI Key: JXRMFJPOJSLGDR-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic 1,3,4-thiadiazole derivative characterized by a sulfanylacetate moiety and a 4-benzoylbenzamido substituent at the 5-position of the thiadiazole ring. The presence of the 4-benzoylbenzamido group introduces significant aromaticity and steric bulk, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-2-27-16(24)12-28-20-23-22-19(29-20)21-18(26)15-10-8-14(9-11-15)17(25)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRMFJPOJSLGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiocarbonyl compound. This step forms the 1,3,4-thiadiazole ring.

    Introduction of the Benzoylbenzamido Group: The next step involves the acylation of the thiadiazole ring with 4-benzoylbenzoic acid or its derivatives. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

    Esterification: Finally, the ethyl ester group is introduced through esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoylbenzamido group can undergo nucleophilic substitution reactions, where the amide bond can be cleaved and replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced amides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and proteins, inhibiting their function and leading to various cellular effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural and Crystallographic Features

Target Compound

  • Core structure : 1,3,4-thiadiazole ring.
  • Substituents :
    • 5-position: 4-benzoylbenzamido group (aromatic, bulky).
    • 2-position: Sulfanylacetate ester (ethyl group).
  • Molecular formula : C₁₉H₁₇N₃O₄S₂ (calculated).
  • Molecular weight : ~431.48 g/mol.

Comparative Compounds

(a) 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Methyl)Sulfanyl]-1,3,4-Thiadiazole ()
  • Core structure : Two 1,3,4-thiadiazole rings linked via a sulfanyl-methyl bridge.
  • Substituents : 4-methylphenyl groups at both thiadiazole rings.
  • Crystal structure : Butterfly conformation with near-planar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°). Lattice parameters: a = 16.8944 Å, c = 27.107 Å .
  • Key difference : Lack of ester and benzamido groups reduces polarity compared to the target compound.
(b) Ethyl 2-[[5-[(4-Methyl-3-Morpholin-4-ylsulfonylbenzoyl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetate ()
  • Substituents: 5-position: 4-methyl-3-morpholinosulfonylbenzamido group. 2-position: Sulfanylacetate ester.
  • Molecular formula : C₁₈H₂₂N₄O₆S₃.
  • Molecular weight : 486.6 g/mol.
  • XLogP3 : 1.8 (indicative of moderate lipophilicity) .
  • Key difference: The morpholinosulfonyl group enhances solubility but reduces aromaticity compared to the target’s benzoylbenzamido group.
(c) Ethyl 2-[(5-Amino-1,3,4-Thiadiazol-2-yl)Sulfanyl]Acetate ()
  • Substituents: 5-position: Amino group. 2-position: Sulfanylacetate ester.
  • CAS : 32418-24-7.
  • Molecular formula : C₆H₉N₃O₂S₂.

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target compound ~431.48 ~3.2* 2 6
Ethyl 2-[(5-Amino-...]Acetate () 235.29 0.5 2 5
Morpholino derivative () 486.6 1.8 1 11

*Estimated based on substituent contributions.

  • Lipophilicity: The target compound’s 4-benzoylbenzamido group likely increases XLogP3 compared to morpholino or amino-substituted analogs.
  • Solubility : The ester group in the target compound may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., ’s 2-{[5-(1,3-dioxoisoindol-2-yl)...]sulfanyl}acetic acid) .

Biological Activity

Ethyl 2-{[5-(4-benzoylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the benzoylbenzamido group enhances its lipophilicity, potentially improving cellular permeability and bioavailability.

  • Molecular Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 301.36 g/mol
  • CAS Number : Not specified in the sources.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promise as antimicrobial agents. Studies indicate that compounds with similar structures exhibit inhibitory effects on various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Antioxidant Properties : Compounds containing thiadiazole moieties are often evaluated for their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.
  • Enzyme Inhibition : The interaction of the thiadiazole ring with specific enzymes may lead to inhibition of their activity, impacting metabolic pathways and potentially leading to therapeutic effects against certain diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives, providing insights into the potential efficacy of this compound:

Table 1: Summary of Biological Activities of Thiadiazole Derivatives

Study ReferenceBiological ActivityFindings
Sherif EM & Park S-M (2006)AntimicrobialIdentified significant antibacterial activity against E. coli and S. aureus for similar thiadiazole compounds.
Bioorganic & Medicinal Chemistry (2009)AntioxidantDemonstrated that structural modifications in thiadiazoles enhance antioxidant activity.
Acta Crystallographica (2007)Enzyme InhibitionReported enzyme inhibition properties related to metabolic pathways affected by thiadiazole derivatives.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, this compound may have several therapeutic applications:

  • Antibacterial Agents : Its potential to inhibit bacterial growth could make it a candidate for developing new antibiotics.
  • Antioxidants : With further validation, it could serve as a natural antioxidant in pharmaceutical formulations or dietary supplements.
  • Cancer Therapy : If enzyme inhibition is confirmed, this compound may be explored for anticancer applications by targeting specific metabolic pathways in cancer cells.

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